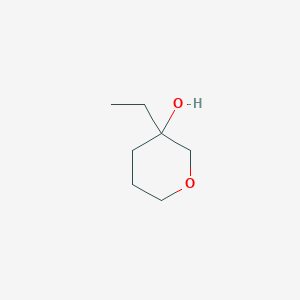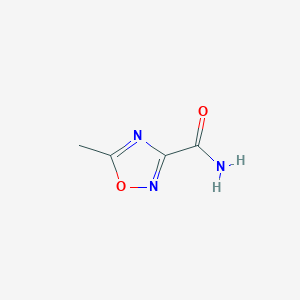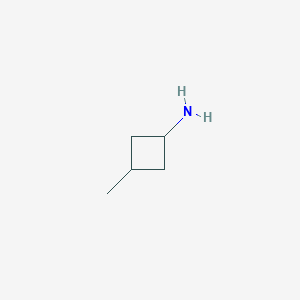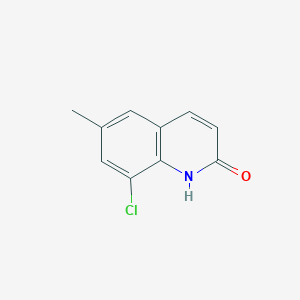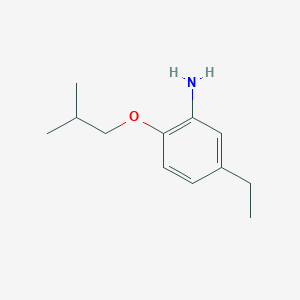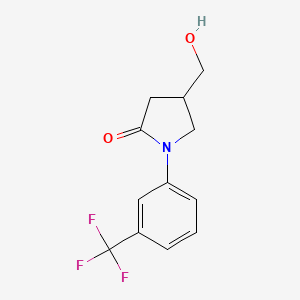
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H12F3NO2 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Related Compounds : Similar compounds, such as 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, have been synthesized, offering insights into their molecular structure and potential applications in chemistry and material science (Sharma et al., 2013).
Pharmacological Applications : Research has delved into the synthesis of fluorinated derivatives of this compound, such as in the study of Sigma-1 receptor modulators. This indicates potential applications in drug development and pharmacology (Kuznecovs et al., 2020).
Magnetic and Optical Properties : The compound has been used in the synthesis of lanthanide clusters, revealing interesting magnetic and optical properties, which could have implications in materials science and nanotechnology (Alexandropoulos et al., 2011).
Electrochemical Studies : Studies involving hydroxymethyl and related groups attached to pyridine rings have shown potential in electrochemical applications, indicating relevance in energy storage and conversion technologies (Nonaka et al., 1981).
Spectroscopic Analysis and Theoretical Investigations : Theoretical and experimental investigations of molecules like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol provide insights into their structural properties and potential applications in fields like biochemistry and molecular engineering (Ulaş, 2021).
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(5-9)16-6-8(7-17)4-11(16)18/h1-3,5,8,17H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWXFJITROCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,6-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894261.png)
![[3-(2,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894269.png)

